3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-phenylethylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(12-7-4-9-16-13(12)15(19)20)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCGPXPPYUMZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid, also known by its CAS number, exhibits significant biological activity that warrants detailed exploration. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of cancer treatment and enzyme inhibition.
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- Structure : The compound features a pyridine ring substituted with a carbamoyl group and a phenylethyl moiety, contributing to its biological interactions.
Research indicates that this compound may act as an inhibitor of specific proteases, which are enzymes that play crucial roles in various biological processes, including cancer progression. Proteases like cathepsin L have been targeted for their involvement in tumor metastasis and invasion.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit the activity of cathepsin L. The IC50 value for this inhibition has been reported around 15.4 µM against Plasmodium falciparum, indicating potential anti-parasitic activity as well .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Target | IC50 Value |
|---|---|---|
| Inhibition of Cathepsin L | Cysteine protease | 15.4 µM |
| Anti-cancer potential | Various cancer cell lines | Not specified |
| Anti-parasitic activity | Plasmodium falciparum | 15.4 µM |
Case Studies and Research Findings
- Cancer Cell Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects that were attributed to its ability to inhibit proteolytic enzymes essential for cancer cell survival and proliferation. The mechanism involves disrupting the signaling pathways that promote cell division and survival.
- Enzyme Inhibition : A detailed study focused on the selectivity of this compound against other proteases, showing a significant preference for cathepsin L over cathepsin B and calpain II, which is crucial for developing selective therapeutic agents .
- Pharmacological Implications : The inhibition of cathepsins has implications in treating diseases characterized by excessive protease activity, such as cancer and inflammatory diseases. This compound's ability to modulate these pathways suggests it could be a valuable candidate for further drug development.
Preparation Methods
Carbamoylation of Pyridine-2-carboxylic Acid Derivatives
The core synthetic strategy involves introducing the N-(2-phenylethyl)carbamoyl moiety to pyridine-2-carboxylic acid. A two-step protocol is widely employed:
- Activation of the Carboxylic Acid : Pyridine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.
- Nucleophilic Substitution with 2-Phenylethylamine : The acid chloride reacts with 2-phenylethylamine in the presence of a base such as triethylamine (Et₃N) to form the carbamoyl derivative.
Example Procedure :
- Pyridine-2-carboxylic acid (1.23 g, 10 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under reduced pressure.
- The residue is dissolved in dry dichloromethane (DCM), and 2-phenylethylamine (1.21 g, 10 mmol) is added dropwise with Et₃N (2.02 g, 20 mmol). The mixture is stirred at 0–5°C for 4 hours.
- The product is isolated via aqueous workup (1M HCl wash) and recrystallized from ethanol/water (yield: 72–78%).
Reaction Optimization and Mechanistic Studies
Catalytic Efficiency and Byproduct Mitigation
The use of pyridine-2-carboxylic acid as a catalyst accelerates carbamoylation by stabilizing transition states through hydrogen bonding. Key parameters include:
Byproduct Analysis :
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically influences yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| Acetonitrile | 37.5 | 85 |
| THF | 7.6 | 62 |
Elevated temperatures (>100°C) promote decarboxylation, reducing yields to <50%.
Purification and Characterization
Isolation Techniques
- Acid-Base Extraction : Crude product is dissolved in 1M NaOH, washed with ethyl acetate to remove neutral impurities, and precipitated at pH 3.
- Column Chromatography : Silica gel (230–400 mesh) with eluent DCM/methanol (95:5) achieves >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.02 (t, J = 7.6 Hz, 1H, pyridine-H), 7.40–7.28 (m, 5H, Ph), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II band).
Industrial-Scale Production Challenges
Q & A
Q. What are the recommended safety protocols for handling 3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid in laboratory settings?
- Methodological Answer : Adhere to general laboratory safety practices:
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
- Avoid inhalation of dust/particulates by working in a fume hood or well-ventilated area.
- In case of skin contact, wash immediately with soap and water for at least 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention.
- Store the compound in a cool, dry place, segregated from incompatible substances.
- Refer to Safety Data Sheets (SDS) for analogous pyridine derivatives, which emphasize avoiding prolonged exposure and ensuring proper waste disposal .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with pyridine-2-carboxylic acid derivatives. Activate the carboxylic acid group using coupling agents like HATU or EDCI in the presence of triethylamine (TEA) to form an intermediate acyl chloride or mixed anhydride.
- Step 2 : React with 2-phenylethylamine under controlled alkaline conditions (e.g., pH 8–9) to form the carbamoyl bond.
- Step 3 : Purify via column chromatography (silica gel, chloroform:methanol gradients) and verify purity using HPLC (>95%) .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and carbamoyl NH resonance (δ 6.8–7.2 ppm). Compare shifts to analogous pyridinecarboxamides .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with theoretical m/z values.
- HPLC : Assess purity using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during synthesis under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, triethylamine vs. DIPEA may alter carbamoylation efficiency due to steric effects.
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to determine rate-limiting steps.
- Impurity Profiling : Use LC-MS/MS to detect side products (e.g., hydrolyzed intermediates) that reduce yields. Adjust reaction pH or solvent to suppress hydrolysis .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon). Compare with experimental reactivity in SN2 or acyl transfer reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
- Transition State Analysis : Use QM/MM methods to model activation barriers for carbamoyl group transfer .
Q. How can researchers optimize the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH-Dependent Stability Studies : Perform accelerated degradation tests at pH 3–10. Monitor hydrolysis via UV-Vis or NMR.
- Excipient Screening : Add stabilizers (e.g., cyclodextrins) to aqueous formulations and assess shelf-life using Arrhenius kinetics.
- Solid-State Analysis : Use X-ray diffraction (XRD) to correlate crystallinity with stability. Amorphous forms may degrade faster than crystalline phases .
Data Analysis and Theoretical Frameworks
Q. How should researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish between assay noise and true SAR trends.
- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to identify steric or electronic clashes.
- Meta-Analysis : Cross-reference data with structurally similar pyridinecarboxamides to isolate substituent-specific effects .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis to ensure consistency.
- Crystallization Optimization : Use controlled cooling rates or antisolvent addition to produce uniform particle size distributions.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and establish design spaces for key parameters (e.g., stirring speed, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
